Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate and its analogues typically involves kinetic resolution strategies. For instance, the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound features a cyclopentane ring, a primary amino group, and a methyl ester moiety. This structure is key to its reactivity and its role as a precursor in various synthetic routes. The stereochemistry of this molecule is particularly important in determining its interaction with biological targets.
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its versatility in synthetic chemistry. For example, it acts as a precursor in the synthesis of carbocyclic nucleosides, demonstrating its utility in creating compounds with potential antiviral and antineoplastic activities (Bergmeier et al., 1993).
Scientific Research Applications
Ethylene Inhibition in Plant Growth
1-Methylcyclopropene (1-MCP) is a cyclopropene derivative known for its role as an inhibitor of ethylene action in plants. Studies have explored its effects across a range of fruits, vegetables, and floriculture crops, demonstrating its utility in delaying ripening and senescence processes. Effective at low concentrations, 1-MCP's application is tailored based on factors like cultivar, developmental stage, and storage conditions, offering significant advancements in postharvest management of agricultural products (Blankenship & Dole, 2003).
Jasmonic Acid and Derivatives in Medicinal Chemistry
The research on Jasmonic Acid (JA) and its volatile methyl ester focuses on their synthesis, usage, and biological activities. These plant stress hormones are explored for their potential in drug and prodrug development, showcasing the role of small molecules in medicinal chemistry. The review highlights the importance of JA and its derivatives, providing a direction for future research in developing new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Methyltransferase Inhibitors in Oncology
The study of DNA methyltransferase inhibitors, particularly those involving methylated nucleoside analogs, offers insights into the mechanisms of action against hypermethylation and tumor suppression. These inhibitors have shown promise in reactivating suppressed genes in cancer cells, with some undergoing clinical trials. This research underscores the potential of methyl group modifications in developing anticancer strategies (Goffin & Eisenhauer, 2002).
properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCCQQWSIEIEF-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563139 |
Source
|
Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170421-23-5 |
Source
|
Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.